6-Methoxy-4-pyridazinol
Description
6-Methoxy-4-pyridazinol is a pyridazine derivative characterized by a methoxy group (-OCH₃) at the 6-position and a hydroxyl group (-OH) at the 4-position on the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound’s structure enables diverse interactions with biological targets, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
952569-56-1 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6-methoxy-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(8)3-6-7-5/h2-3H,1H3,(H,7,8) |
InChI Key |
QYVYZFDZHJCHQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-pyridazinol typically involves the reaction of 4,6-dichloropyridazine with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy and hydroxyl groups .
Industrial Production Methods
Industrial production of 6-Methoxy-4-pyridazinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-pyridazinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-pyridazinone.
Reduction: Formation of 6-methoxy-4-aminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the reagents used.
Scientific Research Applications
6-Methoxy-4-pyridazinol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-4-pyridazinol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to various biological effects. For example, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a role in bone turnover and regeneration .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The biological and chemical properties of pyridazine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 6-Methoxy-4-pyridazinol and key analogs:
Functional Group Impact on Reactivity and Bioactivity
- Methoxy Group (-OCH₃): Present in 6-Methoxy-4-pyridazinol and several analogs, this group increases electron density on the aromatic ring, influencing π-π stacking and hydrogen bonding. For example, in 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine, the methoxy group stabilizes interactions with ATP-binding pockets in kinases .
- Hydroxyl Group (-OH): The 4-OH in 6-Methoxy-4-pyridazinol may enhance solubility and enable hydrogen bonding with biological targets, similar to hydroxyl-containing triazole derivatives .
- Thioether Linkages (-S-): Found in compounds like 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, thioethers improve lipophilicity and membrane penetration, critical for antimicrobial activity .
- Piperazine/Piperidine Moieties: Bulky groups (e.g., in and ) improve selectivity for CNS targets and modulate pharmacokinetics (e.g., blood-brain barrier penetration) .
Pharmacological and Industrial Relevance
- Kinase Inhibition: Pyridazine and pyrimidine derivatives (e.g., and ) are established kinase inhibitors due to their ability to mimic purine bases. 6-Methoxy-4-pyridazinol’s structure could be optimized for similar applications .
- Antimicrobial Activity: Thioether-containing analogs () highlight the role of sulfur in disrupting microbial membranes, a pathway 6-Methoxy-4-pyridazinol could exploit with proper derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
